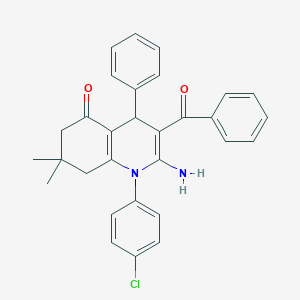
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it has been reported to exhibit its biological activities through various mechanisms, including inhibition of DNA synthesis, inhibition of topoisomerase II, and inhibition of protein kinase activity.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been shown to exhibit anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one. One of the directions is to further investigate its potential applications in drug delivery systems. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. It is also important to further investigate its mechanism of action and to explore its potential applications in various diseases.
Synthesis Methods
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported in the literature. One of the methods involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound. Another method involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound.
Scientific Research Applications
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use as a drug delivery system. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molecular Formula |
C30H27ClN2O2 |
Molecular Weight |
483 g/mol |
IUPAC Name |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-30(2)17-23-26(24(34)18-30)25(19-9-5-3-6-10-19)27(28(35)20-11-7-4-8-12-20)29(32)33(23)22-15-13-21(31)14-16-22/h3-16,25H,17-18,32H2,1-2H3 |
InChI Key |
HTAJOPGTGXYFOO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)




